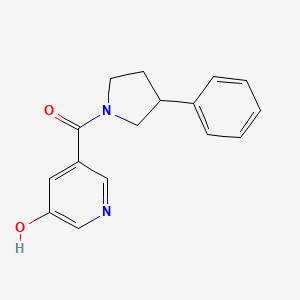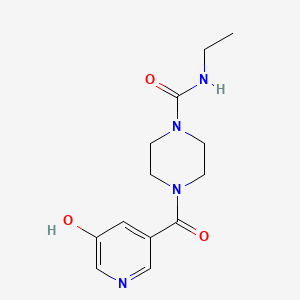
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid, also known as PSOP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSOP is a piperidine derivative that has been synthesized and studied for its various pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which play a key role in the pathogenesis of inflammatory diseases. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which contribute to oxidative stress and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions, making it easy to handle and store. It is also relatively inexpensive and readily available. However, its solubility in water is limited, which may pose challenges in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This compound has also been shown to have anticancer properties, and further research in this area may lead to the development of new cancer therapies. Additionally, the development of new synthetic methods for this compound may lead to the discovery of more potent and selective analogs.
Métodos De Síntesis
The synthesis of 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid involves the reaction of 3-pyridinesulfonyl chloride with piperidine-4-ol, followed by the addition of chloroacetic acid. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis, multiple sclerosis, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c15-12(16)9-19-10-3-6-14(7-4-10)20(17,18)11-2-1-5-13-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWQHWJRYMRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC(=O)O)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)

![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)

![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)

